1,3-Diacetoxyacetone

Physical characterization Hygroscopicity Reagent handling

1,3-Diacetoxyacetone (CAS 6946-10-7; synonym 1,3-dihydroxyacetone diacetate; molecular formula C₇H₁₀O₅, MW 174.15) is the diacetyl ester of the triose dihydroxyacetone (DHA). It functions as a crystalline, bench-stable, pre-protected equivalent of DHA for organic synthesis.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 6946-10-7
Cat. No. B1361596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetoxyacetone
CAS6946-10-7
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)COC(=O)C
InChIInChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3
InChIKeyPZVCVSQSQHGBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diacetoxyacetone (CAS 6946-10-7): A Pre-Protected Dihydroxyacetone C3 Synthon for Reproducible Synthesis


1,3-Diacetoxyacetone (CAS 6946-10-7; synonym 1,3-dihydroxyacetone diacetate; molecular formula C₇H₁₀O₅, MW 174.15) is the diacetyl ester of the triose dihydroxyacetone (DHA). It functions as a crystalline, bench-stable, pre-protected equivalent of DHA for organic synthesis . The compound is commercially available at >98.0% (GC) purity as a white-to-light-yellow crystalline powder with a defined melting point of 47.0–51.0 °C, supplied by major chemical vendors including TCI, Fisher Scientific, and CymitQuimica . Its primary differentiation from the parent DHA and other C3 building blocks lies in its dual acetate protecting groups, which simultaneously mask the reactive 1,3-hydroxyl groups of DHA while preserving the central ketone for transformations such as nucleophilic addition, condensation, and Wittig-type reactions [1].

Why Dihydroxyacetone (DHA) or Its Dimer Cannot Substitute for 1,3-Diacetoxyacetone Without Process Revalidation


Interchanging 1,3-diacetoxyacetone with dihydroxyacetone (DHA, CAS 96-26-4) or its dimer (CAS 26776-70-5) introduces quantifiable physical, chemical, and operational risks. DHA in its commercial form exists predominantly as a hygroscopic dimer (mp 75–80 °C, reported range 75–96 °C depending on dimer/monomer ratio), which must dissociate to the reactive monomer upon dissolution—a process sensitive to solvent, temperature, and trace moisture [1]. The unprotected hydroxyl groups of DHA are incompatible with basic organometallic reagents (e.g., Grignard reagents, organolithiums, LiAlH₄) and require additional protection/deprotection steps that add at least two synthetic operations, reduce overall yield, and introduce batch variability [2]. DHA is documented to degrade under heat, light, moisture, and alkaline pH, necessitating refrigerated storage (2–8 °C) and limiting practical shelf life [1]. In contrast, 1,3-diacetoxyacetone is a non-hygroscopic crystalline solid with a flash point of 101 °C, storable at room temperature (<15 °C) in a sealed container, and its acetate esters provide orthogonal protection that is stable to many reaction conditions yet cleavable under mild acidic or basic hydrolysis . Substituting one for the other without adjusting downstream chemistry and storage protocols will compromise yield consistency, intermediate purity, and process reproducibility.

Quantitative Differentiation Evidence: 1,3-Diacetoxyacetone vs. Closest Analogs and Alternatives


Physical Form and Hygroscopicity: Crystalline Solid (mp 47–51 °C) vs. DHA Dimer's Variable Hygroscopic Solid (mp 75–96 °C)

1,3-Diacetoxyacetone is a well-defined, non-hygroscopic crystalline solid with a sharp melting point of 47.0–51.0 °C (TCI specification) or 48.0–52.0 °C (ChemicalBook), enabling accurate weighing and reproducible formulation . In contrast, commercially supplied dihydroxyacetone exists as a hygroscopic dimer with a variable melting range of 75–80 °C (monograph) to 85–94 °C (AKSci lot-dependent) depending on the monomer/dimer ratio and moisture content . DHA monomer is not isolable as a pure solid under ambient conditions and rapidly dimerizes or hydrates. The 1,3-diacetoxyacetone has a flash point of 101 °C and boiling point of 243 °C, whereas DHA monomer boils at approximately 188 °C but thermal degradation competes . The critical differentiation is that 1,3-diacetoxyacetone can be handled on the open bench without special precautions, while DHA dimer requires a controlled dry atmosphere to prevent moisture uptake and variable mass.

Physical characterization Hygroscopicity Reagent handling

Storage Stability: Room Temperature (<15 °C) vs. Refrigerated Storage (2–8 °C) Required for DHA

1,3-Diacetoxyacetone is specified for storage at room temperature (<15 °C in a cool, dark place) by TCI, or at 2–8 °C in sealed dry conditions by other suppliers, and is documented as stable and non-reactive under standard conditions . Dihydroxyacetone, by contrast, is classified as sensitive to heat, light, moisture, and alkaline pH, with mandatory refrigerated storage (2–8 °C) specified by all major suppliers . A practical consequence for procurement is that 1,3-diacetoxyacetone does not require cold-chain shipping for short transit, reducing logistics cost and risk, while DHA must be shipped and stored under refrigeration to prevent dimer/monomer equilibrium shifts and degradation. No special inert atmosphere is required for the diacetate, whereas DHA dimer should be kept in tightly sealed containers to exclude moisture .

Storage stability Shelf life Procurement logistics

Catalytic Selectivity in Glycerol Valorization: >99% Selectivity to 1,3-Diacetoxyacetone Using CuNP@AlOx vs. Competing Oxidation Pathways

A landmark 2014 paper in ACS Sustainable Chemistry & Engineering demonstrated that diacetylglycerols obtained from glycerol acetylation can be selectively oxidized to 1,3-diacetoxyacetone with >99% selectivity using an AlOₓ-embedded copper nanoparticle catalyst (CuNP@AlOx) and air as the terminal oxidant [1]. This selectivity exceeds that of all competing glycerol transformation pathways: prior catalysts for glycerol acetylation such as Niobia/TPA achieved only 57% selectivity for diacetylglycerol intermediates, TPA/Csₓ–ZrO₂ gave 54%, and Amberlyst 15 gave 60% selectivity [1]. The La³⁺-montmorillonite catalyst used in the first step achieved >99% selectivity for 1,3-diacetylglycerol at 98% glycerol conversion—a performance described as unique among metal cation-exchanged montmorillonites tested [1]. The two catalysts can be combined in a one-pot cascade to convert glycerol directly to 1,3-diacetoxyacetone, with each catalyst functioning independently without mutual deactivation. No other glycerol-to-oxidized-C3 route reported at the time matched this combined selectivity, making the CuNP@AlOx/air system a uniquely atom-economical entry to the diacetoxyacetone scaffold [1].

Glycerol valorization Heterogeneous catalysis Green oxidation

Orthogonal Reactivity in Pharmaceutical Intermediate Synthesis: Pre-Protected DHA for Condensation with Aminosulfonamides

In the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides—a pharmacophore class with clinically validated diuretic and antihypertensive activity—1,3-diacetoxyacetone was employed interchangeably with 1,3-dihydroxyacetone (XII) in condensation with 4-amino-6-chloro-m-benzenedisulfonamide (III) to yield 6-chloro-3-(1-hydroxyethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide [1]. The diacetate form offers a strategic advantage: the acetate esters remain intact during the condensation step (which targets the ketone carbonyl), allowing subsequent orthogonal deprotection to reveal free hydroxyl groups without competing side reactions at the hydroxyl positions. This contrasts with the direct use of DHA, where unprotected hydroxyls may participate in competing O-alkylation or O-acylation pathways. Separately, in ergot alkaloid total synthesis, the reaction of 1,3-diacetoxyacetone with indole-derived phosphonium salt 15 gave the dihydroxy compound after reduction, with the tosyl group at the indole nitrogen being key to the synthetic advantage [2]. In famciclovir synthesis, 1,3-diacetoxyacetone serves as the C3 side-chain precursor, reacting with ethynylmagnesium bromide at −78 °C to construct the requisite 1,3-diol framework after acetate hydrolysis [3]. In all three validated pharmaceutical contexts, the acetate protection is integral to reaction chemoselectivity—not an interchangeable feature.

Benzothiadiazine synthesis Diuretic agents API intermediates

Commercial Purity Specification: >98.0% (GC) with Defined Melting Range Enables Batch-to-Batch Reproducibility

The commercial standard for 1,3-diacetoxyacetone, as supplied by TCI (product code D2843), Fisher Scientific, and CymitQuimica, is a minimum purity of 98.0% as determined by gas chromatography (GC), with appearance specified as white to light yellow to light orange powder or crystal and a melting point acceptance range of 47.0–51.0 °C . This specification provides two independent quality metrics—chromatographic purity and melting point—that enable incoming QC verification in industrial and academic laboratories. Alternative suppliers (e.g., AKSci, Perfemiker) offer the compound at 98% purity, while some domestic Chinese suppliers list 95% purity . The availability of a defined GC purity standard differentiates 1,3-diacetoxyacetone from DHA dimer, which is commonly sold as a mixture of monomer and dimer with variable composition and purity assessed by melting range alone (e.g., TCI DHA dimer mp 82.0–88.0 °C) . For procurement decisions governed by GMP or ISO quality systems, the existence of a validated GC purity specification with a Certificate of Analysis provides auditable quality assurance that DHA-based alternatives often lack.

Quality control Purity specification Procurement standardization

One-Pot Glycerol-to-1,3-Diacetoxyacetone Cascade: Atom Economy Advantage Over Multi-Step Protection Routes

The ACS Sustainable Chemistry & Engineering study demonstrated that the La³⁺-montmorillonite and CuNP@AlOx catalysts can be combined in a single reaction vessel to achieve direct conversion of glycerol (a biodiesel waste product) to 1,3-diacetoxyacetone without isolation of the intermediate diacetylglycerols [1]. This one-pot cascade achieves an overall selectivity exceeding 99% for the 1,3-diacetoxyacetone product, with each heterogeneous catalyst recoverable by simple filtration and reusable for at least five cycles without loss of activity or selectivity—no quantifiable metal leaching was detected by ICP-AES [1]. In contrast, the traditional route to 1,3-diacetoxyacetone involves acetylation of dihydroxyacetone (itself typically prepared by microbial oxidation of glycerol or chemical oxidation of glycerol) with acetic anhydride and pyridine, requiring multiple isolation steps and generating stoichiometric waste . The catalytic cascade uses air as the terminal oxidant (avoiding stoichiometric oxidants such as KMnO₄, CrO₃, or Swern reagents that generate heavy-metal or chlorinated waste streams), and acetic acid as the acetylating agent (avoiding acetic anhydride/pyridine) [1]. This route classifies 1,3-diacetoxyacetone—when sourced from glycerol—as a bio-based chemical intermediate with significantly lower process mass intensity (PMI) than the petrochemical alternative.

Green chemistry Biodiesel waste valorization Atom economy

Recommended Procurement Scenarios: Where 1,3-Diacetoxyacetone Delivers Verified Differentiation


Synthesis of Benzothiadiazine 1,1-Dioxide Diuretic and Antihypertensive Candidates

Medicinal chemistry teams developing 1,2,4-benzothiadiazine 1,1-dioxide-based drug candidates should procure 1,3-diacetoxyacetone as the preferred condensation partner with 4-amino-6-chloro-m-benzenedisulfonamide. As demonstrated in the foundational 1971 study [1], the diacetate reacts chemoselectively at the ketone carbonyl without competing O-functionalization at the hydroxyl positions, an advantage over unprotected dihydroxyacetone that eliminates protection/deprotection steps and reduces purification burden. The >98.0% (GC) commercial purity with defined melting range (47.0–51.0 °C) ensures reproducible stoichiometry in this condensation, which is critical when generating compound libraries for structure–activity relationship (SAR) studies.

Ergot Alkaloid Total Synthesis and Indole Alkaloid Medicinal Chemistry

For research groups pursuing total synthesis of ergot alkaloids or related indole-based scaffolds, 1,3-diacetoxyacetone provides the protected C3 dihydroxyacetone fragment that reacts with indole-derived phosphonium salts to install the requisite 1,3-diol motif after reduction [1]. The acetate groups confer compatibility with the tosyl-protected indole nitrogen that is central to the synthetic strategy, whereas unprotected DHA would require additional N-protection considerations. Procurement of the pre-protected diacetate from TCI (D2843) or Fisher Scientific at ≥98.0% GC purity eliminates the need for in-house DHA acetylation and its associated yield loss and purification .

Glycerol Valorization Process Development for Bio-Based Fine Chemicals

Process chemistry groups developing catalytic routes from biodiesel-derived glycerol to value-added C3 chemicals should benchmark 1,3-diacetoxyacetone as the target oxidation product. The CuNP@AlOx/air catalytic system achieves >99% selectivity for the diacetoxyacetone product, a performance unmatched by any prior glycerol oxidation catalyst system, and the heterogeneous catalyst is reusable for at least five cycles without detectable metal leaching [1]. The one-pot cascade from glycerol to 1,3-diacetoxyacetone, using acetic acid as solvent/reagent and air as terminal oxidant, represents the most atom-economical route to this scaffold published to date and qualifies the compound as a bio-based building block for downstream pharmaceutical and fine chemical synthesis [1].

Protected DHA Synthon for Multi-Step Medicinal Chemistry Where DHA Instability Is Rate-Limiting

In synthetic sequences requiring a 1,3-dihydroxyacetone fragment but involving nucleophilic or basic conditions incompatible with free hydroxyl groups (e.g., Grignard additions, LiAlH₄ reductions, alkylations), 1,3-diacetoxyacetone should be selected over DHA or its dimer [1]. Its room-temperature storage stability (<15 °C, no cold-chain requirement) and non-hygroscopic crystalline form (mp 47.0–51.0 °C) make it suitable for long-term inventory in medicinal chemistry laboratories, whereas DHA dimer requires refrigerated storage and is prone to moisture uptake that introduces weighing errors and batch inconsistency [2]. The acetate esters can be cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) after the key C–C bond-forming step, releasing the free diol on demand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Diacetoxyacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.